molecular formula C22H34O2 B592133 Eicosapentaenoic Acid Ethyl-d5 Ester

Eicosapentaenoic Acid Ethyl-d5 Ester

Cat. No.: B592133
M. Wt: 335.5 g/mol
InChI Key: SSQPWTVBQMWLSZ-GBJCQEPPSA-N
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Description

Eicosapentaenoic Acid ethyl ester-d5 is a deuterated form of Eicosapentaenoic Acid ethyl ester, which is an esterified form of the omega-3 fatty acid Eicosapentaenoic Acid. This compound is often used as an internal standard for the quantification of Eicosapentaenoic Acid ethyl ester in various analytical applications, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) .

Biochemical Analysis

Biochemical Properties

Eicosapentaenoic Acid Ethyl-d5 Ester interacts with various enzymes, proteins, and other biomolecules. It is involved in the synthesis of prostaglandins and thromboxanes . These interactions are critical for the regulation of inflammation and blood clotting .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been shown to reduce inflammation and promote cardiovascular health .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is known to inhibit the enzyme cyclooxygenase, which is involved in the synthesis of pro-inflammatory prostaglandins .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound has shown stability and long-term effects on cellular function . It has been used as an internal standard for the quantification of eicosapentaenoic acid ethyl ester by GC- or LC-MS .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . High doses have been shown to reduce inflammation and lower triglyceride levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the synthesis of prostaglandins and thromboxanes . It interacts with enzymes such as cyclooxygenase and can affect metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

It is believed to be localized in the cell membrane where it can exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Eicosapentaenoic Acid ethyl ester-d5 can be synthesized through the esterification of Eicosapentaenoic Acid with ethanol-d5. The reaction typically involves the use of a catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of Eicosapentaenoic Acid ethyl ester-d5 often involves the transesterification of fish oil with ethanol-d5. This process includes steps such as extraction, refining, and ethanolysis. The resulting product is then enriched and purified using methods like high-performance countercurrent chromatography (HPCCC) to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Eicosapentaenoic Acid ethyl ester-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Eicosapentaenoic Acid ethyl ester-d5 has a wide range of scientific research applications, including:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of Eicosapentaenoic Acid ethyl ester.

    Biology: Studied for its role in cellular metabolism and membrane fluidity.

    Medicine: Investigated for its potential therapeutic effects in treating hypertriglyceridemia and cardiovascular diseases.

    Industry: Utilized in the production of high-purity omega-3 fatty acid supplements.

Mechanism of Action

Eicosapentaenoic Acid ethyl ester-d5 exerts its effects primarily through its incorporation into cell membranes, where it modulates membrane fluidity and function. It also acts as a precursor to various bioactive lipid mediators that play roles in inflammation and cellular signaling. The compound’s deuterated form allows for precise quantification in analytical studies, aiding in the understanding of its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Eicosapentaenoic Acid ethyl ester-d5 is unique due to its deuterated form, which provides advantages in analytical applications by serving as a stable isotope-labeled internal standard. This allows for more accurate quantification and analysis in research studies .

Properties

IUPAC Name

1,1,2,2,2-pentadeuterioethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-/i2D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQPWTVBQMWLSZ-GBJCQEPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Eicosapentaenoic Acid Ethyl-d5 Ester
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